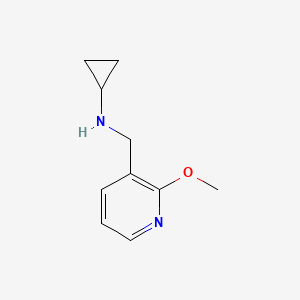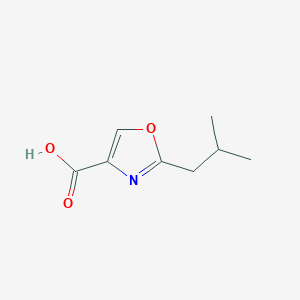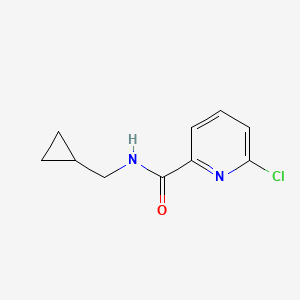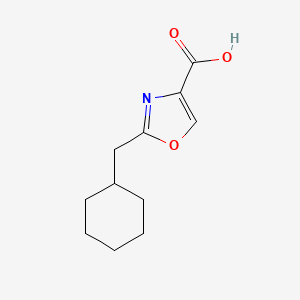
1-Propylpiperidine-4-carbonyl chloride
Overview
Description
1-Propylpiperidine-4-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by its molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . Its structure consists of a piperidine ring substituted with a propyl group and a carbonyl chloride functional group.
Preparation Methods
The synthesis of 1-Propylpiperidine-4-carbonyl chloride can be achieved through several methods. One common synthetic route involves the reaction of 1-propylpiperidine with phosgene (COCl2) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Another method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with 1-propylpiperidine-4-carboxylic acid to form the desired carbonyl chloride derivative .
Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability .
Chemical Reactions Analysis
1-Propylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium or platinum complexes . Major products formed from these reactions include various substituted piperidines, amides, esters, and alcohols .
Scientific Research Applications
1-Propylpiperidine-4-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor for the synthesis of drugs with therapeutic properties, including anticancer, antiviral, and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Propylpiperidine-4-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines or alcohols, to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical activities . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
1-Propylpiperidine-4-carbonyl chloride can be compared with other piperidine derivatives, such as:
1-Methylpiperidine-4-carbonyl chloride: Similar in structure but with a methyl group instead of a propyl group.
1-Ethylpiperidine-4-carbonyl chloride: Contains an ethyl group, leading to variations in physical and chemical properties compared to the propyl derivative.
1-Butylpiperidine-4-carbonyl chloride: Features a butyl group, resulting in different steric and electronic effects that influence its reactivity and applications.
The uniqueness of this compound lies in its specific balance of steric and electronic properties, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
1-propylpiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKUEHKTGNNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)







![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)



